molecular formula C8H5FN2O2 B1601791 2-(3-Fluoro-2-nitrophenyl)acetonitrile CAS No. 105003-88-1

2-(3-Fluoro-2-nitrophenyl)acetonitrile

Cat. No. B1601791
M. Wt: 180.14 g/mol
InChI Key: LWLBXNKHOMUBAF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-nitrophenyl)acetonitrile (2-FNP) is an organofluorine compound with a wide range of applications in scientific research. Used as a reagent for the synthesis of a variety of compounds, 2-FNP is also used to study the biochemical and physiological effects of various compounds in laboratory experiments.

Scientific Research Applications

Anion Binding and Color Change Signaling

Research involving nitrophenyl derivatives, such as those related to 2-(3-Fluoro-2-nitrophenyl)acetonitrile, has shown that these compounds can act as clefts for anion binding. For instance, derivatives containing 3,5-dinitrophenyl groups have demonstrated the ability to deprotonate in the presence of fluoride ions in acetonitrile solution, resulting in a noticeable color change. This color change, from neutral to deep blue, indicates a potential application in the development of chemical sensors for fluoride detection (Camiolo et al., 2003).

Fluorescence Sensing

In the realm of fluorescence sensing, nitrophenyl derivatives have been utilized to create chromogenic receptors. These receptors have shown specificity in sensing fluoride ions among other halides, which is indicated by a significant color change observable to the naked eye. This specificity and the ability to detect fluoride ions at parts per million levels in acetonitrile make these receptors valuable tools for environmental monitoring and analytical chemistry applications (Saravanakumar et al., 2005).

Electrochemical Studies

Electrochemical studies involving 2-(3-Fluoro-2-nitrophenyl)acetonitrile derivatives have explored the oxidation processes of related compounds in acetonitrile medium. These studies provide insights into the electrochemical behavior of phenyl disulfides, revealing the complexity of the reactions involved and the influence of supporting electrolytes on the reaction pathways. This knowledge is crucial for applications in electrochemical sensors and devices, where understanding the redox properties of compounds can lead to improved performance and specificity (Bontempelli et al., 1973).

properties

IUPAC Name

2-(3-fluoro-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLBXNKHOMUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544294
Record name (3-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-2-nitrophenyl)acetonitrile

CAS RN

105003-88-1
Record name (3-Fluoro-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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